
1-Methyl-4-((2-oxocyclopentyl)methyl)pyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-((2-oxocyclopentyl)methyl)pyridinium iodide is a quaternary ammonium salt derived from pyridine. This compound is characterized by the presence of a pyridinium ring substituted with a methyl group and a 2-oxocyclopentylmethyl group.
Méthodes De Préparation
The synthesis of 1-Methyl-4-((2-oxocyclopentyl)methyl)pyridinium iodide typically involves the quaternization of 1-methylpyridinium with 2-oxocyclopentylmethyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
1-Methyl-4-((2-oxocyclopentyl)methyl)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the position adjacent to the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-Methyl-4-((2-oxocyclopentyl)methyl)pyridinium iodide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-((2-oxocyclopentyl)methyl)pyridinium iodide involves its interaction with molecular targets, such as enzymes and receptors. The pyridinium ring can participate in π-π interactions and hydrogen bonding, facilitating its binding to specific sites on target molecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-4-((2-oxocyclopentyl)methyl)pyridinium iodide can be compared with other similar compounds, such as:
Methylpyridinium: A simpler derivative with only a methyl group attached to the pyridinium ring.
Viologens: Compounds with two quaternarized pyridyl rings, known for their electrochromic properties.
N-Methylpyridinium chloride: An ionic liquid with applications in various chemical processes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
13640-54-5 |
|---|---|
Formule moléculaire |
C12H16INO |
Poids moléculaire |
317.17 g/mol |
Nom IUPAC |
2-[(1-methylpyridin-1-ium-4-yl)methyl]cyclopentan-1-one;iodide |
InChI |
InChI=1S/C12H16NO.HI/c1-13-7-5-10(6-8-13)9-11-3-2-4-12(11)14;/h5-8,11H,2-4,9H2,1H3;1H/q+1;/p-1 |
Clé InChI |
XIDLTQADHSTDJC-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=C(C=C1)CC2CCCC2=O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



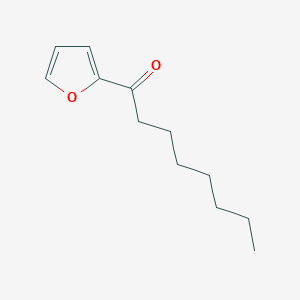

![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
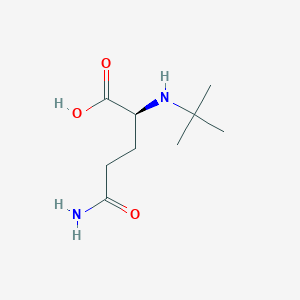
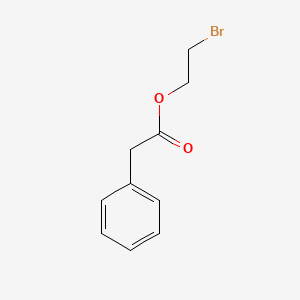

![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
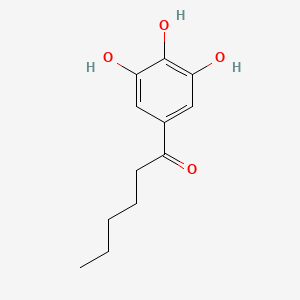
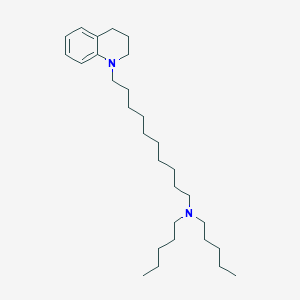
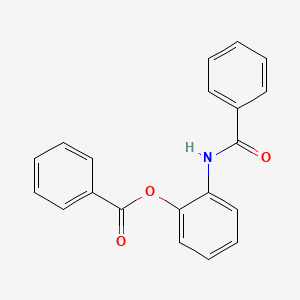

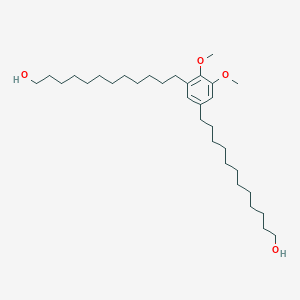
![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
